molecular formula C24H17N5O3 B293029 2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)-N'-(2-furylmethylene)acetohydrazide

2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)-N'-(2-furylmethylene)acetohydrazide

Cat. No. B293029
M. Wt: 423.4 g/mol
InChI Key: GAWXOAVYMIVRAC-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)-N'-(2-furylmethylene)acetohydrazide is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)-N'-(2-furylmethylene)acetohydrazide is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)-N'-(2-furylmethylene)acetohydrazide exhibits anti-inflammatory and antioxidant effects in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)-N'-(2-furylmethylene)acetohydrazide in lab experiments include its potential applications in anti-inflammatory, antioxidant, and anticancer research. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)-N'-(2-furylmethylene)acetohydrazide include investigating its potential therapeutic applications in various diseases, such as cancer and inflammation. In addition, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, exploring its potential as a fluorescent probe for detecting metal ions in biological samples could also be an interesting area of research.

Synthesis Methods

The synthesis of 2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)-N'-(2-furylmethylene)acetohydrazide involves the reaction of 2-furylcarboxaldehyde and 2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetohydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid with a high melting point.

Scientific Research Applications

2-(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)-N'-(2-furylmethylene)acetohydrazide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

Molecular Formula

C24H17N5O3

Molecular Weight

423.4 g/mol

IUPAC Name

2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C24H17N5O3/c25-14-20-22(17-8-3-1-4-9-17)23(18-10-5-2-6-11-18)28-29(24(20)31)16-21(30)27-26-15-19-12-7-13-32-19/h1-13,15H,16H2,(H,27,30)/b26-15+

InChI Key

GAWXOAVYMIVRAC-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)N/N=C/C4=CC=CO4)C#N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NN=CC4=CC=CO4)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NN=CC4=CC=CO4)C#N

Origin of Product

United States

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